3-Aminomethyl-3-hydroxymethyloxetane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

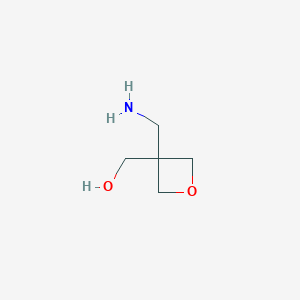

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYZOSLAJSUXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595748 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45513-32-4 | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45513-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Aminomethyl)oxetan-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-3-hydroxymethyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminomethyl-3-hydroxymethyloxetane CAS number

An In-Depth Technical Guide to 3-Aminomethyl-3-hydroxymethyloxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS number 45513-32-4 , is a unique bifunctional molecule that has garnered significant interest in both medicinal chemistry and polymer science.[1][2] Its structure features a strained four-membered oxetane ring, which imparts distinct physicochemical properties. The presence of both a primary amine and a primary hydroxyl group offers versatile handles for chemical modification, making it a valuable building block for complex molecular architectures.

The oxetane ring itself is an increasingly popular motif in drug discovery.[3][4] It is recognized for its ability to act as a polar, three-dimensional scaffold that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5][6] The incorporation of an oxetane can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and pKa.[3]

In materials science, the strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, providing a pathway to functional polyethers.[7][8][9] The dual functionality of this compound allows for the synthesis of polymers with pendant amine and hydroxyl groups, which can be further modified for applications in coatings, adhesives, and biomaterials.[7]

Chemical Structure and Properties

The molecule, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, possesses a unique 3,3-disubstituted oxetane core.[2] This substitution pattern enhances the stability of the otherwise strained ring system.[3]

| Property | Value | Source |

| CAS Number | 45513-32-4 | [2] |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | [2] |

| Topological Polar Surface Area | 55.5 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| XLogP3-AA | -1.7 | [2] |

Synthesis and Reaction Mechanisms

The synthesis of 3,3-disubstituted oxetanes typically involves the intramolecular cyclization of a suitable 1,3-diol derivative. A common and effective strategy is the intramolecular Williamson ether synthesis, where a 3-halo-propane-1-ol is treated with a base to induce ring closure.

For this compound, a plausible synthetic pathway starts from 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol. This triol would first undergo selective protection and activation of one hydroxyl group, followed by intramolecular cyclization.

Proposed Synthetic Workflow

A general, illustrative synthesis can be conceptualized in the following multi-step protocol. This approach is based on established methods for creating substituted oxetanes.[10][11][12]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative)

-

Amine Protection: 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol is dissolved in a suitable solvent (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., NaHCO₃) are added, and the mixture is stirred at room temperature to protect the primary amine.

-

Selective Tosylation: The resulting Boc-protected triol is dissolved in pyridine. p-Toluenesulfonyl chloride (TsCl) is added portion-wise at 0°C. The reaction is carefully monitored to favor mono-tosylation of one of the primary hydroxyl groups.

-

Cyclization: The purified tosylated intermediate is dissolved in an anhydrous polar aprotic solvent like THF. A strong base, such as sodium hydride (NaH), is added cautiously at 0°C. The reaction is then warmed to room temperature or heated to reflux to drive the intramolecular SN2 reaction, forming the oxetane ring.

-

Deprotection: The Boc-protected oxetane is dissolved in a solvent like dichloromethane (DCM). A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to remove the Boc protecting group, yielding the final product.

-

Purification: The final compound is purified using techniques such as crystallization or column chromatography to achieve high purity.

Causality: The choice of a Boc protecting group for the amine is critical as it is stable under the basic conditions required for cyclization but can be removed under acidic conditions without affecting the oxetane ring. Selective activation of one hydroxyl group as a tosylate is necessary to create a good leaving group for the intramolecular nucleophilic attack by another hydroxyl group.

Applications in Drug Discovery and Polymer Chemistry

A Versatile Scaffold in Medicinal Chemistry

The oxetane moiety is a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates.[3][4] The 3-amino-3-hydroxymethyl substitution pattern offers two distinct points for diversification, allowing for the exploration of chemical space around a rigid, polar core.

-

Improving Physicochemical Properties: Replacing a gem-dimethyl group with the 3,3-disubstituted oxetane ring can decrease lipophilicity and increase aqueous solubility, which are often desirable attributes for oral bioavailability.[3][13]

-

Modulating Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the adjacent aminomethyl group.[3] This can be strategically used to reduce unwanted interactions with off-target biological macromolecules or to fine-tune binding to the intended target.

-

Bioisosterism: The oxetane can act as a bioisostere of a carbonyl group, offering similar hydrogen bond accepting capabilities but with improved metabolic stability and a three-dimensional exit vector.[4][6]

Caption: Diversification points of the this compound scaffold.

Bifunctional Monomer for Advanced Polymers

The strained four-membered ring of this compound is readily opened under cationic conditions, making it an excellent monomer for ring-opening polymerization (ROP).[7][8][14] This process yields hyperbranched polyethers with pendant functional groups.[8][15]

-

Cationic Ring-Opening Polymerization (CROP): Initiated by a catalyst like boron trifluoride etherate (BF₃·OEt₂), the polymerization proceeds via an active chain end or an activated monomer mechanism.[14][16] The hydroxyl groups on the monomer can also participate in the reaction, leading to a hyperbranched structure.[8][15]

-

Functional Polymers: The resulting polymer possesses a polyether backbone with regularly spaced primary amine and hydroxyl groups. These functional groups can be used for cross-linking, grafting other polymer chains, or conjugating active molecules, making them suitable for advanced applications like drug delivery systems or functional coatings.[15][17]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[1]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]

-

Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1][18]

-

Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation occurs.[1]

-

-

Handling and Storage:

Conclusion

This compound is a highly valuable and versatile chemical building block. Its unique combination of a stable, polar oxetane ring and dual primary amine/hydroxyl functionality provides a powerful platform for innovation. For medicinal chemists, it offers a pathway to novel chemical entities with improved physicochemical properties. For polymer scientists, it serves as a functional monomer for creating advanced, hyperbranched polyethers. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

References

- [3-(Aminomethyl)

- [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850. PubChem.

- SAFETY D

- 3-Aminomethyl-3-(hydroxymethyl)

- 3-(Aminomethyl)oxetane 97 6246-05-5. Sigma-Aldrich.

- 3-Aminomethyl-oxetane 97% | CAS: 6246-05-5. AChemBlock.

- SAFETY D

- SAFETY D

- Preparation method of 3-hydroxy oxetane compound.

- Oxetanes in Drug Discovery Campaigns. PMC - NIH.

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.

- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

- Synthesis of 3-azidomethyl-3-methyloxetane.

- Synthesis and properties of 3-nitratomethyl-3-ethyloxetane and its homopolymer.

- 3-Aminomethyl-oxetane 6246-05-5. Shanghai Freemen Chemicals Co,.Ltd.

- Oxetane-3-methanol 97 6246-06-6. Sigma-Aldrich.

- 3-Ethyl-3-(hydroxymethyl)oxetane | CAS 3047-32-3. GM Chemical.

- Poly-(3-ethyl-3-hydroxymethyl)

- Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Poly-(3-ethyl-3-hydroxymethyl)

- Chain-growth Limiting Reactions in the Cationic Polymerization of 3-ethyl-3-hydroxymethyloxetane.

- Poly-(3-ethyl-3-hydroxymethyl)

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - PubMed Central.

- Multihydroxyl Branched Polyethers. 2. Mechanistic Aspects of Cationic Polymerization of 3Ethyl3-(hydroxymethyl)oxetane.

- Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) via anionic polymerization.

Sources

- 1. echemi.com [echemi.com]

- 2. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [ouci.dntb.gov.ua]

- 10. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 11. connectjournals.com [connectjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

The Strategic Utility of 3-Aminomethyl-3-hydroxymethyloxetane in Modern Drug Discovery: A Technical Primer

For distribution to researchers, medicinal chemists, and professionals in drug development. This guide provides an in-depth analysis of the chemical properties and synthetic accessibility of 3-Aminomethyl-3-hydroxymethyloxetane, a versatile building block poised to address contemporary challenges in medicinal chemistry. We will explore its unique structural features, reactivity profile, and potential applications, offering insights grounded in established chemical principles to empower its strategic deployment in drug design and development programs.

Introduction: The Oxetane Moiety as a Bioisosteric Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry, primarily due to its favorable physicochemical properties.[1] It is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a means to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability.[1] The strained nature of the four-membered ring also imparts unique conformational constraints and reactivity. This compound, with its vicinal amino and hydroxyl functionalities, presents a particularly attractive scaffold for the introduction of diverse pharmacophoric elements and for the modulation of drug-like properties.

Physicochemical and Spectral Properties

A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective utilization. The following sections detail its known and predicted physicochemical and spectral characteristics.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 117.15 g/mol | PubChem[2] |

| Boiling Point | 217 °C at 760 mmHg | Echemi Safety Data Sheet[3] |

| Flash Point | 85 °C | Echemi Safety Data Sheet[3] |

| XLogP3-AA | -1.7 | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| Topological Polar Surface Area | 55.5 Ų | PubChem (Computed)[2] |

Note: The XLogP3-AA value suggests a high degree of hydrophilicity, a desirable trait for improving the pharmacokinetic profile of drug candidates.

Spectral Analysis

Detailed spectral data is essential for the unambiguous identification and characterization of this compound and its derivatives. While a dedicated public spectral database for this specific compound is limited, data from closely related structures and general principles of spectroscopy allow for accurate predictions.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxetane ring protons, the aminomethyl protons, and the hydroxymethyl protons. Based on data for similar oxetane structures, the methylene protons on the oxetane ring (CH₂) would likely appear as multiplets in the range of δ 4.0-5.0 ppm.[4][5][6] The protons of the aminomethyl (CH₂N) and hydroxymethyl (CH₂O) groups would be expected at approximately δ 2.5-3.5 ppm and δ 3.5-4.5 ppm, respectively. The NH₂ and OH protons would present as broad singlets, and their chemical shifts would be dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The quaternary carbon of the oxetane ring is expected to have a chemical shift in the range of δ 40-50 ppm. The methylene carbons of the oxetane ring would likely resonate between δ 70-80 ppm.[6][7] The carbons of the aminomethyl and hydroxymethyl groups are predicted to appear around δ 40-50 ppm and δ 60-70 ppm, respectively.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[8][9][10][11]

-

N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[10][11]

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretch (ether): A strong absorption in the region of 1000-1150 cm⁻¹ characteristic of the oxetane ring ether linkage.[8][9]

-

C-O stretch (alcohol): An absorption in the region of 1000-1260 cm⁻¹.

-

N-H bend: A band around 1590-1650 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 117. Fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), or formaldehyde (CH₂O), as well as ring-opening fragmentation of the oxetane moiety.[12][13]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a versatile building block.

Synthetic Strategies

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis, adapted from patent literature, would involve the following key steps[4]:

-

Oxidation: Oxidation of the commercially available [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid.

-

Protection and Amidation: Protection of the carboxylic acid, for example, as a carbamate, followed by amination to introduce the aminomethyl group.

-

Reduction and Deprotection: Reduction of the protected amino acid to the corresponding amino alcohol, followed by deprotection to yield the final product.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three key functional groups: the primary amine, the primary alcohol, and the oxetane ring.

3.2.1. Reactions of the Amino Group

The primary amine is a versatile handle for a wide range of chemical transformations, including:

-

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.[16]

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

3.2.2. Reactions of the Hydroxyl Group

The primary alcohol can undergo various transformations, such as:

-

O-Alkylation: Etherification with alkyl halides under basic conditions.[17]

-

O-Acylation: Esterification with acyl chlorides or anhydrides.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

3.2.3. Ring-Opening Reactions of the Oxetane Moiety

The strained oxetane ring is susceptible to nucleophilic ring-opening under acidic or, in some cases, basic or neutral conditions.[18][19][20][21] The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. This reactivity can be strategically employed to generate highly functionalized acyclic structures.

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[3] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a hydrophilic oxetane core and reactive amino and hydroxyl functionalities provides a powerful platform for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for its strategic and successful application in the development of new therapeutics.

References

- Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. EP3248969B1.

- [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850. PubChem.

- Preparation method of 3-hydroxy oxetane compound. CN103554064A.

- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.

- Preparation method of 3-aminomethyl oxetane and its organic acid salts.

- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with c

- Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes.

- This compound. Alchem.Pharmtech.

- 3-Aminomethyl-3-(hydroxymethyl)

- 1H NMR Chemical Shifts.

- 13C NMR Chemical Shifts.

- [3-(Aminomethyl)

- 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook.

- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- Ring opening of epoxides with C-nucleophiles. PubMed.

- FT-IR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes).

- Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane.

- One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 3-Methyl-3-oxetanemethanol. PubChem.

- Nucleophilic ring-opening of iron(III)-hydroxy-isoporphyrin. PubMed.

- Troubleshooting 1H NMR spectra of 3-Phenyloxetan-3-amine. Benchchem.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- 3-(Aminomethyl)oxetane-3-carboxylic acid. PubChem.

- Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- FT-IR spectrum of three copolymers at room temperature: d, 1a; m, 2a; ¤, 3a.

- 3-Methyl-3-oxetanemethanol. NIST WebBook.

- 3-(Aminomethyl)-3-(hydroxymethyl)oxetane. CymitQuimica.

- 3-Methyl-3-oxetanemethanol. NIST WebBook.

- 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]

- 13. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]

- 14. connectjournals.com [connectjournals.com]

- 15. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 16. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nucleophilic ring-opening of iron(III)-hydroxy-isoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to [3-(Aminomethyl)oxetan-3-yl]methanol: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced therapeutic profiles. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in drug design.[1][2] Its ascension is largely attributed to its unique combination of physicochemical properties: the oxetane ring is a compact, polar, and three-dimensional scaffold that can profoundly influence the characteristics of a parent molecule.[3][4] This guide provides a comprehensive technical overview of a particularly valuable building block: [3-(aminomethyl)oxetan-3-yl]methanol , a trifunctional scaffold poised for diverse applications in the synthesis of complex pharmaceutical agents.

The IUPAC name for this compound is [3-(aminomethyl)oxetan-3-yl]methanol .[5] It possesses a unique 3,3-disubstituted oxetane core, presenting a primary amine and a primary alcohol. This arrangement offers multiple points for chemical modification, making it an exceptionally versatile synthon for creating diverse chemical libraries.

Physicochemical Properties and Strategic Advantages in Drug Design

The incorporation of the [3-(aminomethyl)oxetan-3-yl]methanol moiety into a lead compound can impart a range of desirable properties, addressing common challenges in drug development such as poor solubility, metabolic instability, and off-target effects.

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | PubChem[5] |

| Molecular Formula | C₅H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 117.15 g/mol | PubChem[5] |

| CAS Number | 45513-32-4 | PubChem[5] |

| Topological Polar Surface Area | 55.5 Ų | PubChem[5] |

| XLogP3-AA | -1.7 | PubChem[5] |

Impact on Drug-like Properties

The strategic introduction of this oxetane building block can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile:

-

Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring, coupled with the hydrophilic amine and alcohol functionalities, can dramatically increase the aqueous solubility of a parent molecule. This is a critical parameter for achieving adequate bioavailability for orally administered drugs.[6]

-

Metabolic Stability: The oxetane ring is often introduced as a bioisosteric replacement for metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[7][8] The C-O and C-C bonds within the strained ring are generally resistant to metabolic degradation, leading to improved half-life and reduced clearance.[9]

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug discovery, the compact and polar nature of the oxetane moiety allows for the introduction of steric bulk without a concomitant increase in lipophilicity (LogP/LogD).[6] This can lead to a better balance of properties and a reduced risk of off-target toxicities.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a proximate amine.[4] This is a valuable tool for fine-tuning the ionization state of a molecule, which can impact its cell permeability, target binding, and potential for hERG channel inhibition.[2]

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. This can lead to improved target engagement through better shape complementarity with protein binding pockets and the exploration of new chemical space.[3]

Synthesis of [3-(Aminomethyl)oxetan-3-yl]methanol: A Detailed Experimental Protocol

The synthesis of [3-(aminomethyl)oxetan-3-yl]methanol can be achieved through a multi-step sequence starting from the commercially available (3-(bromomethyl)oxetan-3-yl)methanol. The following protocol is a representative, field-proven approach.

Synthetic Workflow

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminomethyl-3-hydroxymethyloxetane molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Aminomethyl-3-hydroxymethyloxetane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthesis, and strategic application, underpinned by field-proven insights and methodologies.

The Strategic Value of the Oxetane Motif in Drug Design

The four-membered oxetane ring has emerged as a highly valuable scaffold in drug discovery.[1][2] Its incorporation into drug candidates is a strategic choice to modulate key physicochemical properties. Unlike the more flexible cyclobutane, the oxetane ring is relatively planar due to reduced gauche interactions, providing a more rigid and predictable conformation.[3] This compact, polar, and sp³-rich heterocycle is frequently employed as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][4][5] The introduction of an oxetane can significantly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent molecule, thereby improving its overall "drug-like" properties.[4][6] The molecule this compound is a prime example of a bifunctional oxetane building block, offering two distinct points for chemical elaboration.

Molecular Architecture and Physicochemical Profile

This compound, systematically named [3-(aminomethyl)oxetan-3-yl]methanol, is a unique scaffold featuring a central quaternary carbon embedded within the strained oxetane ring. This carbon is substituted with both a primary amine (via a methylene linker) and a primary alcohol, creating a dense hub of functionality.

Key Identifiers:

-

IUPAC Name: [3-(aminomethyl)oxetan-3-yl]methanol[7]

-

Molecular Formula: C₅H₁₁NO₂[7]

-

CAS Number: 45513-32-4[7]

The strategic placement of the electron-withdrawing oxygen atom within the strained four-membered ring, combined with the hydrogen-bonding capacity of the amine and hydroxyl groups, imparts a distinct polarity and set of physicochemical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | [7] |

| XLogP3-AA (Lipophilicity) | -1.7 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Topological Polar Surface Area | 55.5 Ų | [7] |

| Rotatable Bond Count | 2 | [7] |

| Complexity | 80.5 | [7] |

Data computed by PubChem.[7]

The low XLogP3-AA value highlights the molecule's hydrophilicity, a direct consequence of its multiple hydrogen bond donors and acceptors. This property is highly desirable in drug design for improving the solubility of lipophilic drug candidates.

Synthesis and Elucidation of Structure

The synthesis of 3,3-disubstituted oxetanes like this one requires carefully planned routes that can efficiently construct the strained ring system.[8] A common and effective strategy involves the reduction of a corresponding azide precursor, which is itself derived from a more readily accessible diol. This approach offers a safe and high-yielding pathway to the primary amine.

Synthetic Workflow Overview

The following diagram outlines a logical and validated synthetic pathway. The causality behind this multi-step process is rooted in the need for selective functional group transformations while preserving the integrity of the oxetane ring. The use of a tosylate intermediate provides an excellent leaving group for nucleophilic substitution with azide, a reliable precursor to the primary amine upon reduction.

Caption: Synthetic pathway from a diol precursor to the final product.

Detailed Experimental Protocol: Synthesis via Azide Reduction

This protocol is a representative method adapted from established syntheses of similar azidomethyl oxetanes and their subsequent reduction.[9][10][11]

Part A: Synthesis of 3-Azidomethyl-3-hydroxymethyloxetane

-

Tosylation of the Precursor Diol:

-

Rationale: To selectively convert one hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.

-

Procedure: Dissolve 3-hydroxymethyl-3-methyloxetane (or a similar precursor diol) in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (1.0 eq) portion-wise, maintaining the temperature. Allow the reaction to stir overnight at room temperature. Quench with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the tosylated intermediate.

-

-

Nucleophilic Substitution with Sodium Azide:

-

Rationale: The azide anion (N₃⁻) is a potent nucleophile that displaces the tosylate group. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction.[9]

-

Procedure: Dissolve the tosylated intermediate (1.0 eq) in DMF. Add sodium azide (1.2 eq) and heat the mixture to 80-90°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into water, and extract with dichloromethane. The combined organic layers are washed with water, dried, and concentrated under reduced pressure to yield 3-azidomethyl-3-hydroxymethyloxetane.

-

Part B: Reduction of the Azide to the Primary Amine

-

Catalytic Hydrogenation:

-

Rationale: This is a clean and efficient method for reducing azides to amines. Palladium on carbon (Pd/C) is a standard and highly effective catalyst.

-

Procedure: Dissolve the azide intermediate in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%). Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Trustworthiness Check: The reaction progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purification can be achieved via column chromatography if necessary.

-

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Broad singlet for OH and NH₂ protons (exchangeable with D₂O). - Singlet for the -CH₂OH protons. - Singlet for the -CH₂NH₂ protons. - Two distinct signals (likely doublets or an AB quartet) for the four oxetane ring protons (-CH₂-O-CH₂-).[12][13] |

| ¹³C NMR | - Signal for the quaternary carbon of the oxetane ring. - Signal for the -CH₂OH carbon. - Signal for the -CH₂NH₂ carbon. - Signal for the two equivalent -CH₂- carbons of the oxetane ring. |

| FT-IR | - Broad absorption band from 3200-3500 cm⁻¹ (O-H and N-H stretching). - Sharp peaks from 2850-3000 cm⁻¹ (sp³ C-H stretching). - Characteristic C-O stretching band for the ether around 980-1050 cm⁻¹.[12] |

| MS (ESI+) | Expected [M+H]⁺ peak at m/z = 118.08. |

Application as a Strategic Building Block

The true value of this compound lies in its bifunctional nature, which allows for its versatile incorporation into larger, more complex molecules. It acts as a "space-exploring" scaffold, introducing a well-defined three-dimensional geometry.[5]

Role in Modifying Lead Compounds

In drug discovery campaigns, lead compounds often require optimization of their pharmacokinetic properties. Appending this oxetane building block can address several common liabilities.

-

Solubility Enhancement: The high polarity and hydrogen bonding capacity directly combat poor aqueous solubility.[4]

-

Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its presence can shield adjacent functionalities from enzymatic attack.[3][6]

-

Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane can lower the basicity of the proximal primary amine, which can be advantageous for optimizing cell permeability and reducing off-target interactions.[14]

The diagram below illustrates how the molecule can be integrated into a hypothetical drug scaffold, using its two functional handles for divergent synthesis.

Caption: Versatile derivatization pathways for the core scaffold.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[7][15]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place. It should be stored locked up.[15]

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering in drug discovery. Its unique molecular architecture, characterized by a strained polar ring and dual functional handles, provides medicinal chemists with a powerful building block to enhance the physicochemical and pharmacokinetic profiles of drug candidates. A thorough understanding of its structure, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]

- Zapadinsky, E., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

- Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Zhang, T., et al. (2011). Synthesis of 3-azidomethyl-3-methyloxetane.

- Google Patents. (2017). Process for the preparation of n-[3-(aminomethyl)

- Zhang, T., et al. (2011). Synthesis of 3-Azidomethyl-3-Methyloxetane. Semantic Scholar. [Link]

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.

- PubChem. [3-(Aminomethyl)oxetan-3-yl]methanol.

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns.

- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

- Google Patents. (2014). Preparation method of 3-hydroxy oxetane compound.

- Wang, Y., et al. (2017). Synthesis and Characterization of Poly(3-azidomethyl-3-methyl oxetane) by the Azidation of Poly(3-mesyloxymethyl-3-methyl oxetane).

- Google Patents. (2012). Preparation method of 3-aminomethyl oxetane and its organic acid salts.

- Shrivastava, A., et al. (2014). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

- PubChem. [3-(Aminomethyl)oxetan-3-yl]methanol.

- ResearchGate. (2021). Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. [Link]

- Bednarczyk, D., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)

Sources

- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-Azidomethyl-3-Methyloxetane | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. echemi.com [echemi.com]

A Technical Guide to the Synthesis of 3-Aminomethyl-3-hydroxymethyloxetane: Pathways, Protocols, and Mechanistic Insights

Abstract

3-Aminomethyl-3-hydroxymethyloxetane is a cornerstone building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisosteric replacement for gem-dimethyl and carbonyl groups, often conferring improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity to parent molecules. This guide provides an in-depth exploration of the primary synthetic pathways to this critical intermediate, designed for researchers, medicinal chemists, and process development scientists. We will dissect two robust and scalable synthetic strategies: the reduction of a key azide intermediate and the reductive amination of a precursor aldehyde. This document emphasizes the causality behind experimental choices, provides detailed, actionable protocols, and is grounded in authoritative scientific literature to ensure both accuracy and practical utility.

Introduction: The Strategic Value of the 3,3-Disubstituted Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a highly sought-after motif in drug design.[1] Its unique stereoelectronic properties, including a pronounced dipole moment and the ability to act as a strong hydrogen-bond acceptor, distinguish it from other cyclic ethers like tetrahydrofuran.[1] The 3,3-disubstituted pattern, specifically incorporating both aminomethyl and hydroxymethyl groups, provides two orthogonal points for molecular diversification, making it an exceptionally versatile scaffold for library synthesis and lead optimization programs. The challenge, however, lies in its synthesis, which must navigate the inherent ring strain of the oxetane core without inducing unwanted ring-opening reactions.[2][3] This guide focuses on scalable and reliable methods to construct this high-value intermediate.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic disconnections dominate the synthesis of this compound. Both pathways typically originate from a common, readily accessible precursor, 3,3-bis(hydroxymethyl)oxetane . The choice between the pathways often depends on reagent availability, scale, and tolerance of other functional groups in a more complex synthesis.

-

Pathway A: The Azide Reduction Route. This classic and highly reliable method involves the selective functionalization of one primary alcohol, conversion to an azide, and subsequent reduction to the primary amine. It is prized for its clean conversions and the inertness of the azide group to many common reagents.

-

Pathway B: The Reductive Amination Route. This pathway involves the selective oxidation of one primary alcohol to an aldehyde, followed by a direct conversion to the amine using an ammonia source and a reducing agent. This approach is often more atom-economical and can be performed as a one-pot reaction.

The following sections will provide a detailed technical analysis and step-by-step protocols for each of these pivotal strategies.

Pathway A: The Azide Reduction Route

This pathway is a robust, three-step sequence that offers excellent control and generally high yields. The key is the chemoselective conversion of one of the two primary alcohols in the starting diol.

Caption: Synthetic scheme for the Azide Reduction Pathway.

Step 1: Selective Monotosylation of 3,3-Bis(hydroxymethyl)oxetane

Causality: The selective functionalization of one of two identical primary alcohols is a significant challenge. The strategy relies on using a slight molar deficit of the tosylating agent (p-toluenesulfonyl chloride, TsCl) at low temperatures. This exploits statistical distribution, where the formation of the mono-tosylated product is favored over the di-tosylated byproduct. Pyridine serves as both the base to neutralize the HCl generated and as the solvent. Careful monitoring of the reaction progress via TLC is critical to quench the reaction before significant amounts of the di-tosylated product form.

Step 2: Azide Formation via Nucleophilic Substitution

Causality: The tosylate group is an excellent leaving group. Sodium azide (NaN₃) is a potent nucleophile that readily displaces the tosylate in an Sₙ2 reaction.[4] Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly reactive. The reaction is typically heated to ensure a reasonable reaction rate.[4]

Step 3: Reduction of the Azide to a Primary Amine

Causality: The conversion of an azide to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the cleanest and most common method.[5] Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction, using molecular hydrogen (H₂) as the terminal reductant.[6] The reaction proceeds with the loss of nitrogen gas (N₂), driving it to completion and simplifying purification. This method is highly chemoselective, leaving most other functional groups, including the oxetane ring and the hydroxyl group, intact.[7]

| Parameter | Catalytic Hydrogenation (Pd/C) | Staudinger Reaction (PPh₃, H₂O) | LiAlH₄ Reduction |

| Reagent | H₂ gas, Pd/C (5-10 mol%) | Triphenylphosphine, Water | Lithium aluminum hydride |

| Solvent | Methanol, Ethanol, Ethyl Acetate | THF, Water | Diethyl ether, THF |

| Temp. | Room Temperature | Room Temperature to 50 °C | 0 °C to Room Temperature |

| Advantages | Clean (byproduct is N₂), High Yield, Scalable | Mild, Tolerates many functional groups | Powerful reducing agent |

| Disadvantages | Requires specialized hydrogenation equipment | Stoichiometric phosphine oxide byproduct | Highly reactive, less chemoselective |

| Citation | [5][6][8] | N/A | [2] |

| Table 1: Comparison of Common Azide Reduction Methodologies. |

Detailed Experimental Protocol: Azide Reduction Pathway

Step 1: 3-(Hydroxymethyl)-3-(tosyloxymethyl)oxetane

-

To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (0.95 eq) portion-wise over 30 minutes.

-

Maintain the reaction at 0 °C and monitor by TLC.

-

Upon consumption of the starting material (typically 4-6 hours), quench the reaction by the slow addition of cold water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-tosylated product.

Step 2: 3-(Azidomethyl)-3-(hydroxymethyl)oxetane

-

Dissolve the tosylated intermediate (1.0 eq) in DMF (0.5 M).

-

Add sodium azide (1.2 eq) and heat the mixture to 85 °C.[4]

-

Stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.[4]

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude azide is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 3: this compound

-

In a suitable pressure vessel, dissolve the azide intermediate (1.0 eq) in methanol (0.2 M).

-

Carefully add 10% Palladium on Carbon (5 mol% Pd).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi or balloon pressure).

-

Stir vigorously at room temperature for 12-16 hours.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the target amine, which can be further purified if necessary.

Pathway B: The Reductive Amination Route

This pathway is an elegant and often more convergent approach. It hinges on the successful selective oxidation of the diol to the corresponding aldehyde, which is then directly converted to the amine.

Caption: Synthetic scheme for the Reductive Amination Pathway.

Step 1: Selective Oxidation to 3-(Hydroxymethyl)oxetane-3-carbaldehyde

Causality: Similar to monotosylation, selective oxidation requires careful control of stoichiometry. Milder oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid and to avoid degradation of the sensitive oxetane ring.[2]

-

Pyridinium dichromate (PDC): A common and relatively mild chromium-based oxidant that can selectively oxidize primary alcohols to aldehydes.[9]

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild and highly selective oxidation conditions at room temperature, often resulting in cleaner reactions and simpler workups.[2]

The resulting aldehyde, oxetane-3-carbaldehyde, can be sensitive and is often used immediately in the next step without extensive purification.[9][10]

Step 2: Direct Reductive Amination

Causality: Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry.[11][12] The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine. A key requirement is a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate.

-

Sodium cyanoborohydride (NaBH₃CN): The classic choice for reductive amination. It is stable under neutral to weakly acidic conditions and selectively reduces the protonated imine over the carbonyl.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A safer and often more effective alternative to NaBH₃CN. It is a milder reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[13]

-

Ammonia Source: Ammonium acetate or ammonium formate can serve as both the ammonia source and a buffer to maintain the optimal pH for imine formation.

| Parameter | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride | Catalytic Hydrogenation |

| Reagent | NaBH₃CN | NaBH(OAc)₃ | H₂, Pd/C (or other catalyst) |

| Ammonia Source | NH₄OAc, NH₄Cl | NH₃ in MeOH, NH₄OAc | Aqueous or methanolic NH₃ |

| Advantages | Highly selective for iminium ion | Safer (non-toxic cyanide), effective | Clean, no salt byproducts |

| Disadvantages | Highly toxic cyanide reagent | Stoichiometric salt byproducts | Requires pressure equipment, catalyst |

| Citation | [14] | [13] | [15] |

| Table 2: Comparison of Common Reductive Amination Conditions. |

Detailed Experimental Protocol: Reductive Amination Pathway

Step 1: 3-(Hydroxymethyl)oxetane-3-carbaldehyde (via DMP Oxidation)

-

To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) at room temperature, add Dess-Martin Periodinane (1.1 eq).

-

Stir the reaction for 1-2 hours, monitoring by TLC. The mixture will become a milky suspension.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

-

The resulting crude aldehyde solution in DCM is typically used directly in the next step without concentration to avoid decomposition or polymerization.[9]

Step 2: this compound

-

To the crude solution of the aldehyde from the previous step, add ammonium acetate (5.0 eq) and stir for 30 minutes.

-

Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Stir for 1 hour, then separate the layers.

-

Extract the aqueous layer with DCM.

-

The amine product is often water-soluble. The pH of the aqueous layer can be adjusted to >12 with NaOH, and then extracted repeatedly with a more polar solvent like isopropanol or a DCM/isopropanol mixture to recover the product.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs. The two primary pathways detailed in this guide—the azide reduction route and the reductive amination route—offer robust and scalable solutions for accessing this versatile building block. The azide pathway provides a highly controlled, stepwise approach with clean transformations, while the reductive amination pathway offers a more convergent and atom-economical alternative. The choice of route will depend on project-specific needs, including scale, available equipment, and functional group compatibility. By understanding the underlying chemical principles and following these validated protocols, researchers can confidently and efficiently incorporate this valuable oxetane scaffold into their next generation of therapeutic candidates.

References

- Grignard reagents react with oxetane, a four-membered cyclic ether, to yield primary alcohols,.... Homework.Study.com. [Link]

- Solved Grignard reagents react with oxetane, a four-membered | Chegg.com. Chegg.com. [Link]

- Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)?. Chemistry Stack Exchange. [Link]

- Amine synthesis by azide reduction. Organic Chemistry Portal. [Link]

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

- On the Unique Reactivity of Pd(OAc)2 with Organic Azides: Expedient Synthesis of Nitriles and Imines. PMC - NIH. [Link]

- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxid

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids and Unique Mechanistic Insights. PubMed. [Link]

- Reduction of Azides. Thieme Chemistry. [Link]

- Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. Shanghai 3S Technology. [Link]

- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights.

- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids Initiated by Oxidation of DIPEA.

- Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

- Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Indian Academy of Sciences. [Link]

- Recent Advances of Pd/C-C

- Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF.

- Synthesis of 3,3-Bis(methoxyethoxymethyl)oxetane (BMEMO). PrepChem.com. [Link]

- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.

- Preparation method of 3-hydroxy oxetane compound.

- Synthesis of 3-azidomethyl-3-methyloxetane.

- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Amine synthesis by reductive amination (reductive alkyl

- New stereoselective titanium reductive amination synthesis of 3-amino and polyaminosterol derivatives possessing antimicrobial activities. PubMed. [Link]

- Reductive Amination in the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]

- Oxetanes: formation, reactivity and total syntheses of n

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

- Preparation method of 3-aminomethyl oxetane and its organic acid salts.

- Synthesis of azetidine derivatives.

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. Amine synthesis by azide reduction [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. oxetane-3-carbaldehyde CAS#: 1305207-52-6 [amp.chemicalbook.com]

- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Characterization of [3-(aminomethyl)oxetan-3-yl]methanol

Foreword: The Rising Prominence of Oxetanes in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. In this context, the oxetane ring has emerged from a position of academic curiosity to a motif of significant strategic importance in contemporary drug discovery.[1] This four-membered cyclic ether is increasingly recognized for its ability to confer advantageous physicochemical properties upon drug candidates, such as improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] The unique, compact, and three-dimensional nature of the oxetane scaffold offers a powerful tool to navigate the complexities of chemical space and intellectual property.[2][3] This guide provides an in-depth technical overview of [3-(aminomethyl)oxetan-3-yl]methanol, a key building block that embodies the potential of this versatile heterocycle.

Introduction to [3-(aminomethyl)oxetan-3-yl]methanol: A Versatile Building Block

[3-(aminomethyl)oxetan-3-yl]methanol is a bifunctional organic compound featuring a 3,3-disubstituted oxetane core. This substitution pattern is particularly noteworthy as it is associated with enhanced stability compared to other oxetane substitution patterns.[1] The presence of both a primary amine and a primary alcohol functional group makes it a highly versatile synthon for the introduction of the oxetane moiety into a wide array of molecular architectures.

Caption: Chemical Structure of [3-(aminomethyl)oxetan-3-yl]methanol.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of [3-(aminomethyl)oxetan-3-yl]methanol is fundamental to its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol | [4] |

| CAS Number | 45513-32-4 | [4] |

| InChI | InChI=1S/C5H11NO2/c6-1-5(2-7)3-8-4-5/h7H,1-4,6H2 | [4] |

| InChIKey | GGYZOSLAJSUXRM-UHFFFAOYSA-N | [4] |

| SMILES | C1C(CO1)(CN)CO | [4] |

| XLogP3-AA | -1.7 | [4] |

| Topological Polar Surface Area | 55.5 Ų | [4] |

Synthesis and Manufacturing

The synthesis of [3-(aminomethyl)oxetan-3-yl]methanol and related compounds often involves multi-step processes. A common precursor is [3-(bromomethyl)oxetan-3-yl]methanol, which can be synthesized from 2,2-bis(bromomethyl)propane-1,3-diol.[5] The subsequent conversion of the bromomethyl group to an aminomethyl group can be achieved through various synthetic strategies, such as amination with ammonia.[6]

A patent for a related process describes the oxidation of [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding carboxylic acid, followed by conversion to a carbamate and subsequent amination.[6] While this patent focuses on carbamate intermediates, the initial steps highlight a viable pathway to functionalize the oxetane core.

Comprehensive Characterization Protocols

Rigorous characterization is imperative to confirm the identity, purity, and structure of [3-(aminomethyl)oxetan-3-yl]methanol. The following sections provide detailed protocols for its analysis using standard spectroscopic techniques.

Caption: A typical workflow for the characterization of [3-(aminomethyl)oxetan-3-yl]methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For [3-(aminomethyl)oxetan-3-yl]methanol, both ¹H and ¹³C NMR are essential.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical, as the chemical shifts of the -OH and -NH₂ protons are solvent-dependent and may exchange with deuterium in D₂O.[7]

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) for aqueous solutions, for accurate chemical shift referencing.[8]

-

Data Acquisition: Acquire ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants. Analyze the ¹³C and DEPT-135 spectra to identify all carbon environments.

Expected Spectral Features:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| -CH₂- (oxetane ring) | ~4.4-4.6 | s | 4H, oxetane ring protons |

| -CH₂OH | ~3.6-3.8 | s | 2H, hydroxymethyl protons |

| -CH₂NH₂ | ~2.8-3.0 | s | 2H, aminomethyl protons |

| -OH, -NH₂ | Variable | br s | 3H, exchangeable protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| -C(CH₂OH)(CH₂NH₂) | ~40-45 | Quaternary carbon of the oxetane ring |

| -CH₂- (oxetane ring) | ~75-80 | Methylene carbons of the oxetane ring |

| -CH₂OH | ~60-65 | Hydroxymethyl carbon |

| -CH₂NH₂ | ~45-50 | Aminomethyl carbon |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are estimates based on the structure and data from similar compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch | -OH, -NH₂ |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1650-1580 | N-H bend | Primary amine |

| 1050-1000 | C-O stretch | Primary alcohol |

| 980-960 | C-O-C stretch | Oxetane ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to further confirm the structure.

Expected Mass Spectrum Features:

-

Molecular Ion Peak ([M+H]⁺): m/z = 118.0863 (calculated for C₅H₁₂NO₂⁺)

-

Potential Fragmentation: Loss of H₂O, NH₃, or CH₂OH fragments.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the [3-(aminomethyl)oxetan-3-yl]methanol moiety into drug candidates can offer several advantages:

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable properties for drug candidates.[2][3]

-

Metabolic Stability: The oxetane ring can be used to block metabolically labile sites, potentially improving the pharmacokinetic profile of a drug.[9]

-

Bioisosterism: The 3,3-disubstituted oxetane motif can act as a bioisostere for gem-dimethyl or carbonyl groups, offering a way to modify a molecule's properties while maintaining its biological activity.[1][10]

-

Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and access to unexplored chemical space.[3]

Caption: The role of 3,3-disubstituted oxetanes as bioisosteres for carbonyl and gem-dimethyl groups.

Safety and Handling

[3-(aminomethyl)oxetan-3-yl]methanol is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Pictograms: Danger[4]

-

Hazard Statements:

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[11]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Store in a locked, well-ventilated place. Keep the container tightly closed.[11][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[11]

-

If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

[3-(aminomethyl)oxetan-3-yl]methanol is a valuable and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties, stemming from the 3,3-disubstituted oxetane core, offer significant opportunities for the development of novel therapeutics with improved drug-like properties. A thorough understanding of its characterization, synthesis, and safe handling, as outlined in this guide, is essential for unlocking its full potential in drug discovery and development programs.

References

- Title: Oxetanes in Drug Discovery Campaigns - PMC Source: N

- Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Public

- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF Source: ResearchG

- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed Source: PubMed URL:[Link]

- Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL:[Link]

- Title: [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 Source: PubChem URL:[Link]

- Title: EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)

- Title: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES Source: Connect Journals URL:[Link]

- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Public

- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Source: ACS Public

- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Public

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3-(Aminomethyl)oxetan-3-yl]methanol | C5H11NO2 | CID 18706850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scirp.org [scirp.org]

- 10. scbt.com [scbt.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.be [fishersci.be]

A Technical Guide to the Spectroscopic Characterization of 3-Aminomethyl-3-hydroxymethyloxetane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Aminomethyl-3-hydroxymethyloxetane (CAS No. 45513-32-4), a key building block in contemporary drug discovery and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. Detailed, field-proven protocols are presented alongside in-depth interpretations of the resulting spectral data. The guide emphasizes an integrated approach, demonstrating how data from multiple analytical techniques are synthesized to provide an unambiguous confirmation of the molecular structure.

Introduction and Molecular Structure

This compound is a versatile bifunctional molecule featuring a strained four-membered oxetane ring. Its structure incorporates a primary amine and a primary alcohol, making it a valuable scaffold for introducing conformational constraints and improving physicochemical properties in medicinal chemistry. The molecular formula is C₅H₁₁NO₂, with a molecular weight of approximately 117.15 g/mol .[1]